![molecular formula C17H22N2O2 B6577912 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 922053-86-9](/img/structure/B6577912.png)
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
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Overview
Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of nitrogen-rich heterocyclic compound . These types of compounds are prevalent in many naturally occurring and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Without specific information or experimental data, it’s difficult to provide an accurate analysis .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : F2266-0140 has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Organic Synthesis and Chemical Reactions
- Cascade Reactions : F2266-0140 participates in tandem addition/cyclization reactions, leading to the formation of a 3,3-disubstituted isobenzofuranone. These reactions involve the use of dimethyl malonate and methyl 2-acetylbenzoate under basic conditions. The resulting compound has interesting structural features and potential applications in organic synthesis .
Heterocyclic Chemistry
- Isobenzofuranones : F2266-0140 belongs to the class of isobenzofuranones (phthalides). These heterocyclic compounds are found in natural products and synthetic biologically active molecules. The γ-lactone fused with a benzene ring in their core structure provides opportunities for diverse chemical modifications and functionalization .
Biological Assays and Target Identification
- Fluorescent Labeling : F2266-0140 can be conjugated with fluorescent tags (e.g., FITC) to label specific biological molecules. Researchers use it in flow cytometry, immunohistochemistry, and direct immunofluorescence assays. Its affinity for mouse IgG subclasses makes it valuable for detecting and characterizing immune responses .
Pharmacophore Design and Molecular Docking
- Binding Studies : Computational approaches, such as molecular docking, can predict F2266-0140’s binding interactions with target proteins. Researchers explore its potential as a ligand for specific receptors or enzymes. Understanding its binding modes aids in rational drug design .
Materials Science and Nanotechnology
- Functionalized Nanoparticles : F2266-0140 can serve as a ligand for functionalizing nanoparticles. By attaching it to metal or semiconductor nanoparticles, researchers create hybrid materials with tailored properties. These materials find applications in catalysis, sensing, and drug delivery .
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, also known as F2266-0140, is the Sodium–glucose co-transporter-1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestines .
Mode of Action
F2266-0140 acts as a potent inhibitor of both SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine . Additionally, it inhibits intestinal SGLT1, delaying glucose absorption and thereby reducing postprandial glucose .
Biochemical Pathways
The inhibition of SGLT1 and SGLT2 by F2266-0140 affects the glucose reabsorption pathway in the kidneys and the glucose absorption pathway in the intestines . This leads to a decrease in blood glucose levels, which can be beneficial in the management of diabetes mellitus .
Result of Action
The inhibition of SGLT1 and SGLT2 by F2266-0140 leads to a decrease in blood glucose levels . This can result in improved glycemic control in individuals with diabetes mellitus, making F2266-0140 a potential therapeutic agent for this condition .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-15-9-8-14(11-13(15)7-10-16(19)20)18-17(21)12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDXHLVHVKYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide |
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